

Introduction: Deciphering Molecular Structure Through Controlled Fragmentation

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Compound of Interest

Compound Name: *2-Phenyl-4-penten-2-ol*

Cat. No.: *B1630499*

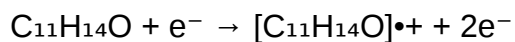
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In the realm of analytical chemistry and drug development, the unambiguous determination of a molecule's structure is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information. This guide, prepared from the perspective of a Senior Application Scientist, delves into the electron ionization (EI) mass spectrometry fragmentation pattern of **2-phenyl-4-penten-2-ol**, a tertiary allylic alcohol.

Our objective is not merely to present a spectrum but to dissect the intricate dance of bond cleavages and rearrangements that occur within the mass spectrometer. We will explore the causal factors driving the formation of specific fragment ions, grounded in the principles of carbocation stability and established fragmentation mechanisms. Furthermore, we will compare this unique fragmentation signature to that of a structural isomer to highlight the diagnostic power of MS in distinguishing closely related compounds. This guide is intended for researchers and scientists who seek to move beyond simple spectral matching and gain a deeper, mechanistic understanding of the data generated by their instruments.

The Molecular Ion: A Fleeting Glimpse of the Intact Molecule

Upon entering the 70 eV electron ionization source, **2-phenyl-4-penten-2-ol** (molar mass 162.23 g/mol) absorbs energy, leading to the ejection of an electron and the formation of a molecular ion ($M^{\bullet+}$).



The NIST Mass Spectrometry Data Center provides the electron ionization spectrum for this compound, which shows a molecular ion peak at a mass-to-charge ratio (m/z) of 162.^{[1][2]} Consistent with the behavior of many alcohols, this peak is of low relative intensity (approximately 12% of the base peak). The energetic instability of the molecular ion, particularly due to the presence of the hydroxyl group, means that it readily undergoes fragmentation.^{[3][4]}

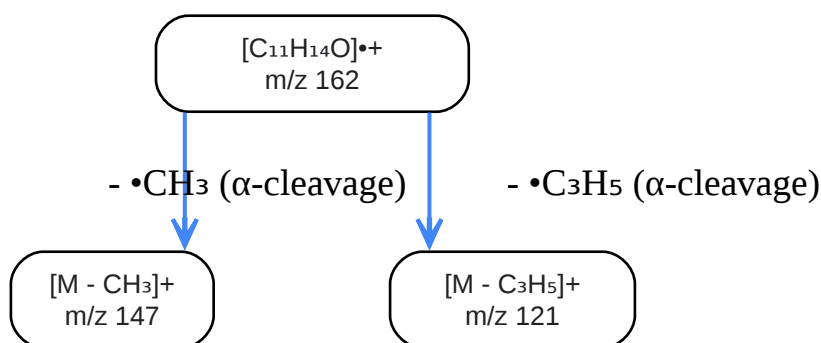
Major Fragmentation Pathways: A Roadmap to the Molecular Architecture

The fragmentation of the **2-phenyl-4-penten-2-ol** molecular ion is governed by the formation of the most stable possible fragment ions. The presence of a tertiary alcohol, a phenyl group, and an allyl group creates several competing, high-probability fragmentation channels.

Alpha (α)-Cleavage: The Signature of an Alcohol

One of the most characteristic fragmentation pathways for alcohols is the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group, known as α -cleavage.^[3] For **2-phenyl-4-penten-2-ol**, this can occur in two primary ways:

- **Loss of a Methyl Radical ($\bullet\text{CH}_3$):** Cleavage of the bond between the tertiary carbon and the methyl group results in the loss of a methyl radical (mass 15). This pathway is highly favorable as it produces a resonance-stabilized oxonium ion at m/z 147. The significant abundance of this peak (approx. 51%) is a strong indicator of the tertiary alcohol-methyl group moiety.
- **Loss of an Allyl Radical ($\bullet\text{C}_3\text{H}_5$):** Cleavage of the bond between the tertiary carbon and the allyl group's methylene carbon leads to the loss of a resonance-stabilized allyl radical (mass 41). The resulting fragment is a highly stable, resonance-stabilized benzylic oxonium ion at m/z 121. This fragment is observed with a high relative intensity of approximately 87%.



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References

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